2-(2-(Isobutylamino)-2-oxoethoxy)benzamide is an organic compound with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol. It is characterized by the presence of a benzamide structure, which consists of a benzene ring attached to an amide functional group. The compound features an isobutylamino group and a 2-oxoethoxy substituent, contributing to its unique chemical properties and potential biological activities. The compound is identified by its CAS number 923238-18-0, indicating its specificity in chemical databases and regulatory listings .
The chemical reactivity of 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide can be explored through various types of reactions, including:
These reactions are essential for understanding the compound's behavior in synthetic pathways and its potential transformations in biological systems .
Research indicates that compounds similar to 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide may exhibit various biological activities. Preliminary studies suggest potential applications in:
Further investigations are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound .
The synthesis of 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide can be achieved through several methods, including:
Each method has its advantages and may be selected based on the desired yield, purity, and scalability .
The applications of 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide are diverse, including:
These applications highlight the compound's potential significance in both academic research and industrial contexts .
Interaction studies involving 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide focus on understanding its binding affinities and effects on biological targets. Key areas include:
These studies are crucial for predicting pharmacokinetic properties and therapeutic efficacy .
Several compounds share structural similarities with 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide. A comparison highlights its unique features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzamide, 2-[2-(butylamino)-2-oxoethoxy] | Similar benzamide structure | Different alkyl substitution affecting activity |
n-(2-(Tert-butylamino)-2-oxoethyl)benzamide | Contains tert-butyl instead of isobutyl | Potentially different biological activity |
Benzamide, N-(isopropyl)-N'-(oxidoethyl) | N-substituted with isopropyl | Variations in hydrophobicity affecting solubility |
Benzamide, N,N'-diisopropylurea | Urea linkage instead of amide | Different mechanism of action |
These compounds illustrate variations in side chains and functional groups that can influence their chemical behavior and biological activity, underscoring the uniqueness of 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide within this class .